molecular formula C22H28N2O3 B6013832 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B6013832
M. Wt: 368.5 g/mol
InChI Key: ZJLWFCWHPMWVLW-ITYKCENHSA-N
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Description

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one, a similar approach can be employed, starting with the appropriate cyclohexanone derivative and phenylhydrazine hydrochloride, using methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its specific structure, which combines an indole moiety with a cyclohexenone ring, potentially offering distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-6-20(25)22-19(7-5-8-21(22)26)23-12-11-16-14(2)24-18-10-9-15(27-3)13-17(16)18/h9-10,13,24-25H,4-8,11-12H2,1-3H3/b22-20+,23-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWFCWHPMWVLW-ITYKCENHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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